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Compound of Interest

Compound Name:
3-Hydroxy-5-phenyl-cyclohex-2-

enone

Cat. No.: B1306589 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 3-
Hydroxy-5-phenyl-cyclohex-2-enone. Due to the limited availability of direct experimental

spectra for this specific compound, this document presents a detailed analysis based on

established spectroscopic data of analogous structures, including cyclohex-2-enone, 3-

hydroxy-cyclohex-2-enone, and 5-phenyl-cyclohex-2-enone. This guide offers predicted data

for Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic

Resonance (¹³C NMR), and Mass Spectrometry (MS). Furthermore, it outlines a plausible

synthetic protocol for the target molecule and standardized methodologies for its spectroscopic

characterization. The information is structured to be a valuable resource for researchers in

organic synthesis, medicinal chemistry, and drug development.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-Hydroxy-5-phenyl-
cyclohex-2-enone. These predictions are derived from the analysis of structurally related

compounds and fundamental principles of spectroscopy.

Table 1: Predicted Infrared (IR) Spectroscopy Data
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Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

O-H (Alcohol, intramolecular

H-bond)
3400-3200 Broad

C-H (Aromatic) 3100-3000 Medium

C-H (Aliphatic) 2960-2850 Medium

C=O (α,β-unsaturated ketone) 1685-1660 Strong

C=C (Alkene) 1650-1600 Medium

C=C (Aromatic) 1600, 1475 Medium-Weak

C-O (Alcohol) 1260-1000 Strong

Table 2: Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃, 400

MHz)

Proton
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

Ar-H 7.40-7.20 m - 5H

=CH 6.10-6.00 s - 1H

-OH 5.80-5.50 br s - 1H

CH (C5) 3.30-3.10 m - 1H

CH₂ (C4) 2.80-2.60 m - 2H

CH₂ (C6) 2.50-2.30 m - 2H

Table 3: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃, 100

MHz)
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Carbon Predicted Chemical Shift (δ, ppm)

C=O (C1) 199-197

=C-OH (C3) 170-168

=CH (C2) 128-126

Ar-C (Quaternary) 142-140

Ar-CH 129-126

CH (C5) 45-43

CH₂ (C4) 40-38

CH₂ (C6) 35-33

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Predicted Identity

202 [M]⁺ (Molecular Ion)

184 [M - H₂O]⁺

129 [M - C₆H₅]⁺

105 [C₆H₅CO]⁺

77 [C₆H₅]⁺

Experimental Protocols
Synthesis of 3-Hydroxy-5-phenyl-cyclohex-2-enone
A plausible and efficient method for the synthesis of the title compound is the Robinson

annulation. This reaction involves a Michael addition followed by an intramolecular aldol

condensation.

Proposed Synthesis:
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The reaction would proceed via the Michael addition of a suitable enolate to benzalacetone (4-

phenyl-3-buten-2-one). A potential donor for the enolate is ethyl acetoacetate, followed by

cyclization, hydrolysis, and decarboxylation.

Step-by-step Protocol:

Michael Addition: To a solution of sodium ethoxide (prepared by dissolving sodium metal in

absolute ethanol), add ethyl acetoacetate dropwise at 0 °C. After stirring for 15 minutes, a

solution of benzalacetone in ethanol is added slowly. The reaction mixture is then stirred at

room temperature for 12-24 hours until the reaction is complete (monitored by TLC).

Cyclization (Aldol Condensation): The reaction mixture is then refluxed for 2-4 hours to

facilitate the intramolecular aldol condensation.

Hydrolysis and Decarboxylation: After cooling, the mixture is treated with an aqueous

solution of sodium hydroxide and refluxed for another 2-4 hours to hydrolyze the ester and

promote decarboxylation.

Work-up and Purification: The reaction mixture is cooled, and the ethanol is removed under

reduced pressure. The aqueous residue is acidified with dilute hydrochloric acid, leading to

the precipitation of the crude product. The precipitate is filtered, washed with cold water, and

dried. The crude product can be purified by recrystallization from a suitable solvent system

(e.g., ethanol/water or ethyl acetate/hexane).

Spectroscopic Analysis
The following are general protocols for the spectroscopic analysis of the synthesized 3-
Hydroxy-5-phenyl-cyclohex-2-enone.

Infrared (IR) Spectroscopy:

A small amount of the purified solid sample is mixed with KBr powder and pressed into a

thin pellet.

Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent

(e.g., chloroform), depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent

to evaporate.
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The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer,

typically in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Approximately 5-10 mg of the purified sample is dissolved in about 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00

ppm).

¹H NMR and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400

MHz or 500 MHz).

Mass Spectrometry (MS):

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or

acetonitrile).

The sample is introduced into the mass spectrometer via a suitable ionization method,

such as Electron Ionization (EI) or Electrospray Ionization (ESI).

The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular

ion and its fragment ions.

Visualizations

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1306589?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Elucidation

Synthesis of 3-Hydroxy-5-phenyl-cyclohex-2-enone

Purification (Recrystallization/Chromatography)

IR Spectroscopy NMR Spectroscopy (¹H & ¹³C) Mass Spectrometry

Functional Group Identification Proton & Carbon Environment Analysis Molecular Weight & Fragmentation Pattern

Structure Confirmation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1306589?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3-Hydroxy-5-phenyl-cyclohex-2-enone

Expected Spectroscopic Signals

Key Functional Groups

O-H Stretch
(~3300 cm⁻¹)Hydroxyl

C=O Stretch
(~1670 cm⁻¹)Ketone

C=C Stretch (alkene)
(~1620 cm⁻¹)

Enone

Aromatic C-H
(δ 7.4-7.2 ppm)

Phenyl

Vinylic H
(δ ~6.0 ppm)

Enone
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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